2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, characterized by the presence of an oxo group at the second position and an aldehyde group at the eighth position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 2-Oxo-1,2,3,4-tetrahydroquinoline-8-methanol
- 2-Oxo-1,2,3,4-tetrahydroquinoline-8-nitrile
Comparison: Compared to its analogs, 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
SOCOYSRDNBKKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2C=O |
Origin of Product |
United States |
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